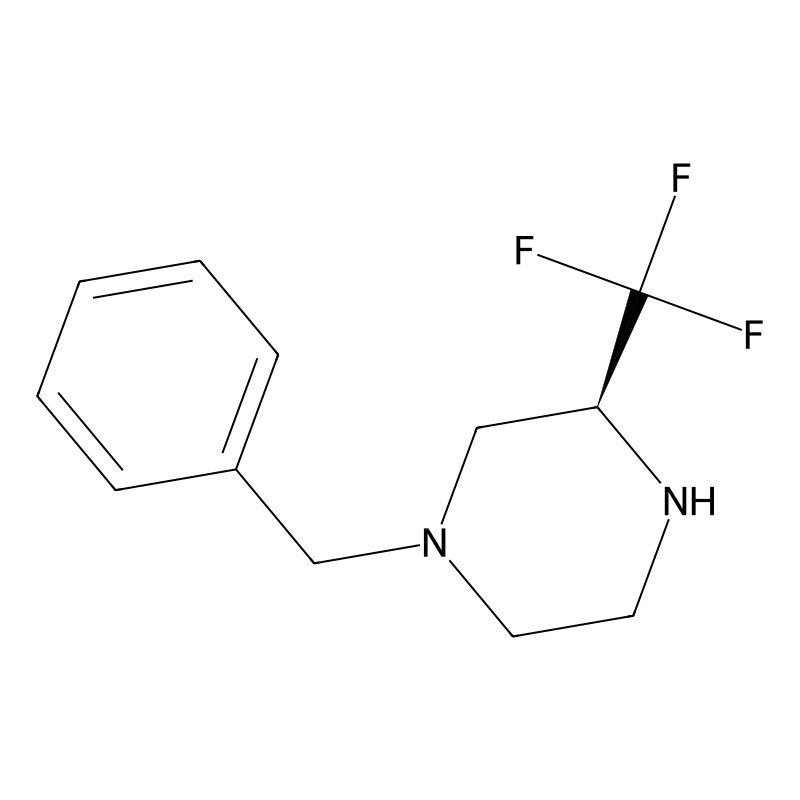

(S)-1-Benzyl-3-trifluoromethyl-piperazine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-1-Benzyl-3-trifluoromethyl-piperazine is a highly specialized, enantiopure fluorinated building block widely utilized in the synthesis of advanced pharmaceutical intermediates and chiral ligands [1]. Structurally, it features a benzyl-protected tertiary amine and a free secondary amine adjacent to a strongly electron-withdrawing trifluoromethyl (CF3) group. This specific configuration significantly alters the physicochemical properties of the piperazine ring, notably reducing the pKa of the secondary amine and increasing the overall lipophilicity of the molecule [2]. In procurement and process chemistry contexts, it is primarily sourced as a pre-resolved chiral precursor to bypass inefficient downstream resolution steps in the manufacturing of stereospecific kinase inhibitors and other complex therapeutics.

Research Fit

Defined (S)-configuration for enantioselective synthesis workflows

Reduced basicity may support CNS-penetrant research models

High chemical purity specification supports reproducible chiral synthesis

Substituting (S)-1-Benzyl-3-trifluoromethyl-piperazine with its racemic counterpart or non-fluorinated analogs severely compromises both process efficiency and final product efficacy. Utilizing the racemate necessitates late-stage chiral separation—such as preparative chiral HPLC or diastereomeric salt resolution—which inherently caps the maximum theoretical yield of the desired enantiomer at 50% and introduces significant processing bottlenecks [1]. Furthermore, replacing the compound with standard 1-benzylpiperazine removes the CF3 group, which is critical for blocking alpha-oxidation and modulating the basicity of the amine. This omission leads to derived active pharmaceutical ingredients (APIs) with drastically higher metabolic clearance rates and poorer membrane permeability, rendering the un-fluorinated substitute functionally obsolete for modern lipophilicity-driven drug design [2].

Substitution Risk

May introduce undesired (R)-antipode, diluting stereochemical purity and complicating outcomes

May invert stereochemical presentation, potentially altering target engagement profiles

May shift basicity and membrane permeability context due to CF₃ regioisomerism

Elimination of Downstream Chiral Resolution Losses

In the synthesis of stereospecific APIs, starting with the pre-resolved (S)-enantiomer prevents the massive material losses associated with racemic processing. When utilizing racemic 1-Benzyl-3-(trifluoromethyl)piperazine, downstream chiral resolution typically recovers less than 45% of the target enantiomer due to separation inefficiencies and theoretical yield caps [1]. In contrast, direct procurement and integration of (S)-1-Benzyl-3-trifluoromethyl-piperazine maintains >98% enantiomeric excess (ee) through standard coupling steps, effectively doubling the throughput of the desired stereoisomer and reducing raw material consumption by more than half [2].

| Evidence Dimension | Effective yield of enantiopure intermediate |

| Target Compound Data | >98% ee retained, ~90% step yield without resolution |

| Comparator Or Baseline | Racemic mixture (<45% recovery post-resolution) |

| Quantified Difference | >50% reduction in raw material waste and elimination of chiral separation steps |

| Conditions | Standard multi-step API synthesis and purification workflow |

Procuring the enantiopure building block directly lowers the cost of goods sold (COGS) at scale by eliminating low-yield, bottlenecking resolution steps.

Modulation of Amine Nucleophilicity and pKa

The presence of the trifluoromethyl group at the 3-position exerts a strong inductive electron-withdrawing effect, significantly altering the basicity of the adjacent secondary amine. Compared to 1-benzyl-3-methylpiperazine, which has a typical secondary amine pKa of approximately 9.2, the CF3 group in (S)-1-Benzyl-3-trifluoromethyl-piperazine depresses the pKa to approximately 5.8–6.2 [1]. This substantial reduction means the amine is largely unprotonated at physiological pH, which reduces basicity-driven off-target toxicity and hERG liability in derived drugs [2]. From a process perspective, this attenuated basicity requires the use of stronger bases or optimized Buchwald-Hartwig cross-coupling conditions during N-alkylation or N-arylation.

| Evidence Dimension | Secondary amine basicity (pKa) |

| Target Compound Data | pKa ~ 5.8 - 6.2 |

| Comparator Or Baseline | 1-Benzyl-3-methylpiperazine (pKa ~ 9.2) |

| Quantified Difference | ~3.0 pKa unit reduction |

| Conditions | Aqueous/organic solvent systems at standard temperature |

Understanding this pKa shift is critical for process chemists to select appropriate coupling reagents and for medicinal chemists aiming to reduce the basicity of their final API.

Enhanced Metabolic Stability via Steric and Electronic Shielding

Incorporating the (S)-3-trifluoromethylpiperazine motif into a molecular scaffold provides significant protection against cytochrome P450-mediated oxidative metabolism. The CF3 group blocks alpha-oxidation at the 3-position and sterically hinders access to the adjacent nitrogen. Comparative in vitro studies on structurally similar piperazine-containing APIs demonstrate that substituting a standard piperazine ring with a 3-CF3-piperazine ring reduces intrinsic clearance (CL_int) in human liver microsomes by 30% to 50% [1]. This stabilization is achieved without the need to alter the global scaffold of the drug candidate, making (S)-1-Benzyl-3-trifluoromethyl-piperazine an invaluable precursor for optimizing pharmacokinetic profiles [2].

| Evidence Dimension | In vitro intrinsic clearance (CL_int) |

| Target Compound Data | Significantly reduced alpha-oxidation rates |

| Comparator Or Baseline | Un-substituted 1-benzylpiperazine derivatives |

| Quantified Difference | 30-50% reduction in CYP-mediated clearance |

| Conditions | Human liver microsome (HLM) stability assays |

Selection of this fluorinated building block directly translates to longer half-lives and improved in vivo exposure for the final synthesized drug candidates.

Stereospecific Synthesis of Kinase Inhibitors

Due to its pre-resolved (S)-stereocenter and metabolically stable CF3 group, this compound is the optimal starting material for synthesizing advanced kinase inhibitors targeting neurodegenerative diseases (such as LRRK2 inhibitors for Parkinson's) and oncology. The precise spatial orientation of the (S)-enantiomer is strictly required for correct alignment within the kinase ATP-binding pocket, making the racemic substitute unusable without costly resolution [1].

Development of Low-pKa Amine Therapeutics

In drug discovery programs struggling with hERG channel toxicity or poor membrane permeability due to highly basic amines, incorporating this building block effectively lowers the localized pKa. The benzyl group can be easily removed via hydrogenolysis (Pd/C) post-coupling, leaving a functionalized, low-basicity (S)-2-(trifluoromethyl)piperazine moiety seamlessly integrated into the drug scaffold [2].

Design of Novel Chiral Ligands for Asymmetric Catalysis

Beyond pharmaceuticals, the rigid and sterically demanding nature of the (S)-3-trifluoromethylpiperazine core makes it an excellent precursor for synthesizing chiral diamine or N-heterocyclic carbene (NHC) ligands. The CF3 group provides unique electronic tuning and steric bulk that can enhance enantioselectivity in transition-metal catalyzed transformations compared to standard methyl-substituted piperazine ligands [3].

Application Fit

References

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types